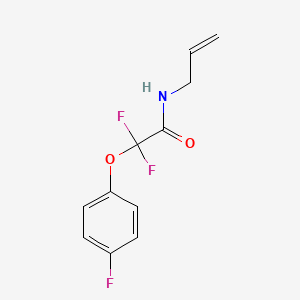
N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Fluorinating Agents and Fluorination Techniques
Research has developed various fluorinating agents and techniques, which are essential for introducing fluorine atoms into organic molecules, potentially relevant for modifying or synthesizing compounds like N-allyl-2,2-difluoro-2-(4-fluorophenoxy)acetamide. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] is highlighted as a new site-selective electrophilic fluorinating agent, demonstrating the importance of precise fluorination in chemical synthesis (Banks et al., 1996).
Photoreactivity and Solvent Effects
The photoreactivity of flutamide, a compound structurally distinct but relevant in the context of understanding the behavior of fluorinated compounds under light exposure, was studied in different solvents, revealing varied photoreactions. This research indicates the significance of solvent effects on the stability and reactivity of fluorinated pharmaceuticals, which could be extrapolated to the handling and application of this compound (Watanabe et al., 2015).
Synthesis of Fluorinated Derivatives
Studies on the synthesis of fluorinated glutamic acid derivatives via vinylalumination of fluorinated aldehydes show the broad applicability of fluorinated compounds in medicinal chemistry and drug development. This research underscores the methodologies that could be applied to synthesize and modify compounds like this compound to enhance their biological activity or pharmacokinetic properties (Ramachandran et al., 2007).
Transition Metal Catalysis in Fluorination
The review on transition metal-catalyzed transformations using fluorinating reagents discusses the critical role of catalysis in the development of fluorine-containing pharmaceuticals and agrochemicals. Such methodologies could be relevant for the efficient synthesis or functionalization of this compound, enhancing its potential applications in various fields (Hollingworth & Gouverneur, 2012).
Herbicidal Activity of Fluorinated Compounds
Research into the herbicidal activity of novel fluorinated compounds provides insight into the potential agricultural applications of such molecules. This could suggest areas of research for this compound in developing new agrochemicals with enhanced activity and selectivity (Wu et al., 2011).
Properties
IUPAC Name |
2,2-difluoro-2-(4-fluorophenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-2-7-15-10(16)11(13,14)17-9-5-3-8(12)4-6-9/h2-6H,1,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOBKHDGEXFVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(OC1=CC=C(C=C1)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2549062.png)

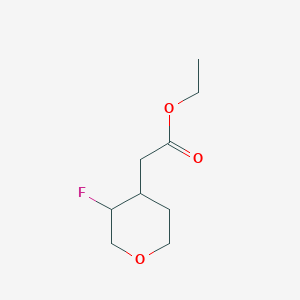
![1-[(1R,8S)-9-Azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl]-2-chloropropan-1-one](/img/structure/B2549065.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)
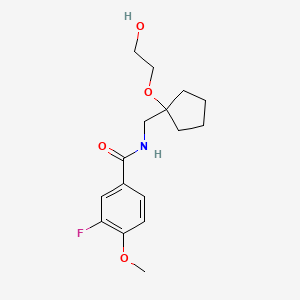

![3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2549078.png)
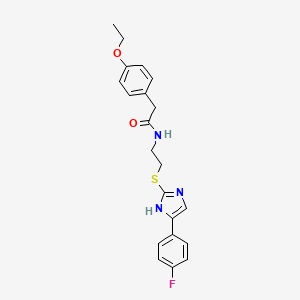
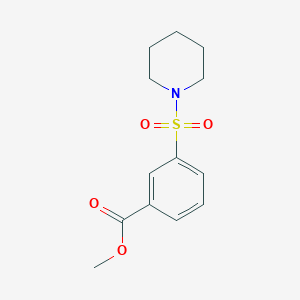

![5-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2549084.png)

